3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)-
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Overview
Description
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxyl groups, methyl groups, and phenyl groups. The stereochemistry of the compound is specified by the (3-alpha,4-alpha,6-alpha) configuration, indicating the spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Substitution with Methyl and Phenyl Groups: Methyl and phenyl groups are introduced via alkylation reactions using reagents like methyl iodide and phenylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Methyl iodide in acetone, phenylmagnesium bromide in ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-beta,4-beta,6-beta)-: Differing in stereochemistry.
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-beta,6-alpha)-: Differing in stereochemistry.
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-beta)-: Differing in stereochemistry.
Uniqueness
The uniqueness of 3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (3-alpha,4-alpha,6-alpha) configuration may confer unique properties that are not present in its stereoisomers.
Properties
CAS No. |
84714-98-7 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3S,4R,6R)-1-benzyl-3,4-dimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C20H25NO2/c1-19(22)13-18(17-11-7-4-8-12-17)21(15-20(19,2)23)14-16-9-5-3-6-10-16/h3-12,18,22-23H,13-15H2,1-2H3/t18-,19-,20+/m1/s1 |
InChI Key |
KEWHATIKSFYJSL-AQNXPRMDSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](N(C[C@]1(C)O)CC2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1(CC(N(CC1(C)O)CC2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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